Bromophenyltrichlorosilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bromophenyltrichlorosilane is a chemical compound with the molecular formula C6H4BrSiCl3. It is a liquid substance that is primarily used in various industrial and research applications. The compound is known for its reactivity and versatility, making it a valuable reagent in organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromophenyltrichlorosilane can be synthesized through the reaction of bromobenzene with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:

C6H5Br+SiHCl3→C6H4BrSiCl3+H2

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to maximize yield and minimize by-products. The use of high-purity reactants and controlled reaction conditions are crucial for the efficient production of this compound.

Análisis De Reacciones Químicas

Types of Reactions: Bromophenyltrichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles such as alcohols, amines, or thiols, leading to the formation of corresponding silanes.

Hydrolysis: In the presence of water, this compound hydrolyzes to form bromophenylsilanol and hydrochloric acid.

Oxidation and Reduction: The bromine atom in this compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Hydrolysis: Conducted under aqueous conditions, often with a controlled pH to prevent side reactions.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile used, products such as bromophenylsilane derivatives are formed.

Hydrolysis: Bromophenylsilanol and hydrochloric acid are the primary products.

Aplicaciones Científicas De Investigación

Bromophenyltrichlorosilane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of organosilicon compounds, which are important in the development of new materials and catalysts.

Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mecanismo De Acción

The mechanism of action of bromophenyltrichlorosilane involves its reactivity with various nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of three electronegative chlorine atoms. This makes it susceptible to nucleophilic attack, leading to the formation of new silicon-carbon or silicon-oxygen bonds. The bromine atom can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.

Comparación Con Compuestos Similares

Chlorophenyltrichlorosilane: Similar in structure but with a chlorine atom instead of a bromine atom. It has similar reactivity but different physical properties.

Fluorophenyltrichlorosilane: Contains a fluorine atom instead of bromine, leading to different reactivity and applications.

Iodophenyltrichlorosilane: The presence of an iodine atom makes it more reactive in certain types of reactions compared to bromophenyltrichlorosilane.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable reagent in specific synthetic applications.

Actividad Biológica

Bromophenyltrichlorosilane (C6H4BrCl3Si) is a silane compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its bromine and trichlorosilane functional groups, which contribute to its reactivity and biological activity. The molecular weight of this compound is approximately 290.45 g/mol. The synthesis typically involves the reaction of phenyltrichlorosilane with bromine or brominated compounds under controlled conditions to ensure high yield and purity.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The presence of halogen atoms allows for interactions with lipid membranes, potentially altering membrane fluidity and permeability.

- Reactive Species Generation : The compound can generate reactive oxygen species (ROS), which may play a role in cellular signaling pathways, leading to apoptosis or necrosis in certain cell types.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in cellular metabolism, affecting various biochemical pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented, demonstrating significant antibacterial activity.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 40 |

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce cell death in human lymphocytes at higher concentrations. However, it appears to have selective toxicity, sparing certain normal cell lines while effectively targeting cancerous cells.

- IC50 Values : The half-maximal inhibitory concentration (IC50) for various cancer cell lines indicates a promising therapeutic index.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

Case Studies and Research Findings

- Immunomodulatory Effects : A study highlighted the potential of this compound to enhance the immune response in vitro by stimulating human gammadelta T lymphocytes. This effect was observed at nanomolar concentrations, suggesting its utility in vaccine development aimed at gammadelta T cell-mediated immunity .

- Antioxidant Activity : While some studies suggest potential antioxidant properties, others indicate that the compound may exhibit pro-oxidative effects under certain conditions, necessitating further investigation into its dual roles in oxidative stress modulation .

- Environmental Impact : Research has also examined the ecotoxicological implications of this compound, particularly its effects on aquatic organisms. Understanding these impacts is crucial for assessing the safety and regulatory status of this compound in industrial applications .

Propiedades

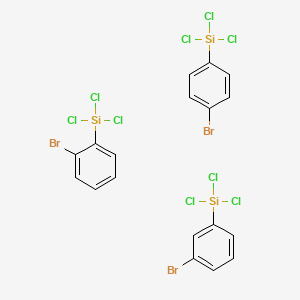

IUPAC Name |

(2-bromophenyl)-trichlorosilane;(3-bromophenyl)-trichlorosilane;(4-bromophenyl)-trichlorosilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H4BrCl3Si/c7-5-1-3-6(4-2-5)11(8,9)10;7-5-2-1-3-6(4-5)11(8,9)10;7-5-3-1-2-4-6(5)11(8,9)10/h3*1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEJOTGVJRZFNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[Si](Cl)(Cl)Cl)Br.C1=CC(=CC(=C1)Br)[Si](Cl)(Cl)Cl.C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br3Cl9Si3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.